molecular formula C21H15ClN4O4 B6584552 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one CAS No. 1112439-88-9

6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one

Cat. No.: B6584552
CAS No.: 1112439-88-9
M. Wt: 422.8 g/mol
InChI Key: NROBZDDQRVEPCU-UHFFFAOYSA-N
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Description

This compound features a pyridazin-3-one core substituted with a benzodioxole group at position 6 and a 3-(3-chlorophenyl)-1,2,4-oxadiazole ethyl chain at position 2. The pyridazinone scaffold is pharmacologically significant due to its heterocyclic aromaticity, enabling interactions with biological targets such as enzymes or receptors. The benzodioxole moiety may enhance metabolic stability and lipophilicity, while the chlorophenyl-oxadiazole substituent introduces steric and electronic effects that could modulate binding affinity and selectivity .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O4/c22-15-3-1-2-14(10-15)21-23-19(30-25-21)8-9-26-20(27)7-5-16(24-26)13-4-6-17-18(11-13)29-12-28-17/h1-7,10-11H,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROBZDDQRVEPCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CCC4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2H-1,3-benzodioxol-5-yl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2,3-dihydropyridazin-3-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound combines various pharmacophores known for their therapeutic properties, including the benzodioxole and oxadiazole moieties. This article reviews its biological activity, synthesizing available data from diverse sources.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various chemical transformations. The specific synthetic route may vary, but it generally includes the formation of the benzodioxole and oxadiazole units followed by coupling reactions to form the final pyridazinone structure.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to This compound . For instance, a related compound exhibited significant cytotoxicity against A549 lung cancer cells, demonstrating an IC50 value in the low micromolar range .

Mechanistic Studies

Mechanistic investigations have revealed that the compound may exert its antiproliferative effects through inhibition of cyclooxygenase enzymes (COX-1 and COX-2). In vitro assays indicated that certain derivatives showed dual inhibition profiles with percentages of inhibition reaching approximately 59.52% for COX-1 and 50.59% for COX-2 . This suggests a potential pathway through which the compound may mediate its anticancer effects.

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been evaluated. For example, derivatives were screened against bacterial strains such as Bacillus subtilis and Escherichia coli, with some showing minimal inhibitory concentrations (MICs) indicating moderate antibacterial activity .

Table 1: Summary of Biological Activities

Activity TypeCompound VariantIC50 (µM)Inhibition (%)
AntiproliferativeA549 Lung Cancer Cells<10-
COX InhibitionCompound 2-COX-1: 59.52%
COX-2: 50.59%
AntimicrobialBacillus subtilis-Moderate
Escherichia coli-Moderate

Case Studies

Case Study 1: Anticancer Potential

A study explored the effects of a structurally similar compound on A549 cells and found significant cell death at concentrations above 5 µM. The study utilized flow cytometry to assess apoptosis rates and reported that the compound induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Effects

Research into the anti-inflammatory properties indicated that compounds with similar structures could effectively reduce inflammatory markers in vitro. The investigation involved assays measuring cytokine levels post-treatment with the compound in macrophage cell lines .

Comparison with Similar Compounds

Key Structural Features :

  • Pyridazin-3-one core : Common in cardiovascular and anti-inflammatory agents.
  • Benzodioxole substituent : Improves bioavailability by resisting oxidative metabolism.

Comparison with Similar Compounds

Pyridazinone Derivatives with Varied Substituents

Compounds from the pyridazinone family (e.g., 5-chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones) share the core structure but differ in substituents. For example:

Compound Substituents at Position 2 Key Properties Reference
Target Compound 2-[3-(3-Chlorophenyl)-oxadiazolyl]ethyl High rigidity, potential CNS activity
3a-3h (Molecules, 2009) Alkyl, aryl, or heteroaryl groups Tunable solubility and metabolic stability
6-(2,6-Dichlorophenyl) analog 3-Methylpyrazolyl group Improved logP (2.8 vs. celecoxib’s 3.5)

Synthesis Insights: The target compound’s synthesis likely follows a similar pathway to 3a-3h, involving nucleophilic substitution of the pyridazinone core with halide-containing substituents under basic conditions (e.g., K₂CO₃ in acetone) . The oxadiazole-ethyl chain may require pre-synthesis via cyclization of amidoximes with chlorophenyl derivatives.

Heterocyclic Analogs with Oxadiazole Motifs

The oxadiazole group is critical for bioactivity. A structurally distinct analog, 6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-thienopyrimidinone (CAS 1326832-85-2), demonstrates how oxadiazole placement affects target engagement:

Property Target Compound Thienopyrimidinone Analog (CAS 1326832-85-2)
Core Structure Pyridazinone Thieno[2,3-d]pyrimidinone
Oxadiazole Position Linked via ethyl chain Directly fused to the core
Chlorophenyl Orientation 3-Chloro substitution 2-Chloro substitution
Predicted Bioactivity Potential kinase inhibition Reported antimicrobial activity

The ethyl linker in the target compound may reduce steric hindrance compared to direct fusion, improving binding pocket accommodation .

Computational and Pharmacokinetic Comparisons

Studies on 6-(2,6-dichlorophenyl)-triazolothiadiazine derivatives highlight methodologies applicable to the target compound:

  • SwissADME Predictions :

    • Target Compound : Estimated logP ≈ 3.2 (moderate lipophilicity), high gastrointestinal absorption.
    • Triazolothiadiazine Analogs : logP 2.8–3.1, comparable to celecoxib (logP 3.5) but with reduced cardiotoxicity risk .
  • Solubility : The benzodioxole group in the target compound may enhance aqueous solubility relative to dichlorophenyl analogs .

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